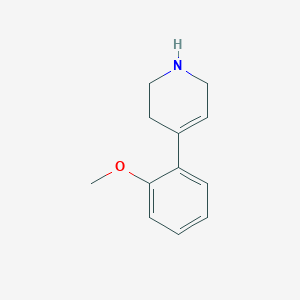
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine
描述
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-methoxyphenylacetonitrile with a suitable reducing agent under controlled conditions. One common method involves the reduction of 2-methoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by cyclization to form the tetrahydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, catalytic hydrogenation
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: N-oxides
Reduction: Fully saturated tetrahydropyridine derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which are crucial for its potential therapeutic effects. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake .
相似化合物的比较
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with affinity for alpha1-adrenergic receptors.
Uniqueness
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is unique due to its tetrahydropyridine ring structure combined with a methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not commonly observed in similar compounds .
生物活性
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is a compound of significant interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and comparative analysis with similar compounds. The findings are supported by various studies and data tables that highlight its pharmacological relevance.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Molecular Targets : This compound may interact with specific enzymes and receptors, influencing crucial biochemical pathways such as signal transduction and metabolism.
- Biochemical Pathways : It has been noted to affect cellular processes including gene expression and cellular metabolism. The compound's structure allows for binding interactions that can lead to enzyme inhibition or activation .
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Properties : Investigated for its potential to inhibit microbial growth.
- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation in various models.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties against neurodegeneration, suggesting potential applications in neuropsychiatric disorders .
Comparative Analysis
To understand the unique features of this compound, it is beneficial to compare it with structurally related compounds:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cellular Effects : In vitro studies have shown that this compound influences cell signaling pathways and gene expression. It has been observed to induce apoptosis in cancer cells through CDK9 inhibition.
- Dosage Effects in Animal Models : Research indicates that varying dosages of this compound yield different effects in animal models. Higher doses may enhance therapeutic outcomes while also presenting potential toxicity risks .
- Pharmacokinetics : In silico docking studies suggest favorable pharmacokinetic profiles for this compound, indicating its potential as a lead candidate for further drug development .
属性
IUPAC Name |
4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-6,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHRWYVRKPRAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













